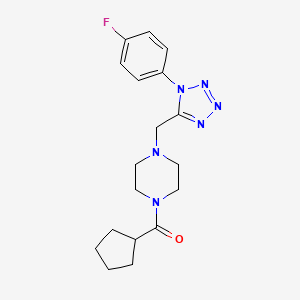

シクロペンチル(4-((1-(4-フルオロフェニル)-1H-テトラゾール-5-イル)メチル)ピペラジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is an intricate organic compound

科学的研究の応用

Chemistry: : As a precursor or intermediate in synthesizing complex molecules, especially for pharmaceuticals.

Biology: : Studied for its interactions with various biological targets, offering insights into receptor-ligand dynamics.

Medicine: : Potential therapeutic agent due to its unique structural features, with ongoing research into its efficacy and safety profiles.

Industry: : Could be used in developing specialized polymers or as a catalyst in certain chemical processes.

作用機序

Target of Action

The primary target of this compound is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system. It plays a crucial role in the regulation of neurotransmitter release, thereby affecting various physiological processes such as pain sensation, mood, appetite, and memory .

Mode of Action

This compound acts as an inverse agonist at the CB1 receptor . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM . As an inverse agonist, it induces a response opposite to that of an agonist, leading to a decrease in the activity of the CB1 receptor .

Biochemical Pathways

Upon binding to the CB1 receptor, this compound antagonizes the basal G protein coupling activity of the receptor, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This leads to a decrease in the activity of the downstream signaling pathways regulated by the CB1 receptor .

Pharmacokinetics

As an inverse agonist of the cb1 receptor, it is expected to have properties similar to other compounds in its class .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the activity of the CB1 receptor and its downstream signaling pathways . This can lead to changes in various physiological processes regulated by the CB1 receptor, such as pain sensation, mood, appetite, and memory .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its action .

生化学分析

Biochemical Properties

This compound has been identified as a new cannabinoid CB1 receptor inverse agonist . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM . This suggests that it may play a role in modulating the activity of these receptors, potentially influencing a variety of biochemical reactions.

Cellular Effects

In terms of cellular effects, cyclopentyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone has been shown to antagonize the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This suggests that it may influence cell function by modulating signal transduction pathways associated with these receptors.

Molecular Mechanism

The molecular mechanism of action of cyclopentyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone involves binding to the CB1 receptor and exerting an inverse agonist effect . This means that it binds to the receptor and induces a response opposite to that of a typical agonist. This can result in changes in gene expression and other downstream effects.

準備方法

Synthetic Routes and Reaction Conditions

Cyclopentyl Integration: : This can begin with cyclopentanone reacting with hydroxylamine to form cyclopentanone oxime, followed by Beckmann rearrangement to yield cyclopentylamine.

Tetrazole Formation: : Starting from 4-fluorobenzyl chloride, treat with sodium azide in the presence of copper sulfate under reflux conditions to form 1-(4-fluorophenyl)-1H-tetrazole.

Piperazine Integration: : Piperazine reacts with 1-(4-fluorophenyl)-1H-tetrazole in a solvent like ethanol under elevated temperatures to yield the intermediate.

Final Assembly: : The intermediate reacts with cyclopentylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions to form the final product.

Industrial Production Methods

Scaling up involves optimizing each reaction step for yield and purity, employing techniques such as continuous flow synthesis to maintain a consistent reaction environment, and using industrial solvents and purification methods.

化学反応の分析

Types of Reactions

Oxidation: : Can undergo oxidation reactions at the piperazine or cyclopentyl moiety using reagents like potassium permanganate.

Reduction: : Reduction can be achieved at the tetrazole ring using mild reducing agents like sodium borohydride.

Substitution: : Nucleophilic substitution at the fluorophenyl group is feasible using nucleophiles like amines.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Ethanol, dimethylformamide (DMF), dichloromethane (DCM).

Catalysts: : Copper sulfate for tetrazole formation, palladium on carbon for reduction reactions.

Major Products Formed

The major products can range from oxidized piperazine derivatives, reduced tetrazole products, and substituted fluorophenyl derivatives depending on the reaction and conditions applied.

類似化合物との比較

Similar Compounds

Cyclopentyl(4-phenylpiperazin-1-yl)methanone

1-(4-fluorophenyl)piperazine

(4-(4-fluorophenyl)-1H-tetrazol-1-yl)methanone

Uniqueness

This compound's unique integration of cyclopentyl, tetrazole, and fluorophenyl groups distinguishes it from other molecules, potentially offering enhanced specificity and novel bioactivity profiles. Each moiety contributes distinct chemical properties, making it a compound of significant scientific interest.

Whether you're diving deep into the mechanics of chemical reactions or exploring its biological impacts, this compound stands out for its complexity and potential. What's next on your scientific curiosity list?

特性

IUPAC Name |

cyclopentyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O/c19-15-5-7-16(8-6-15)25-17(20-21-22-25)13-23-9-11-24(12-10-23)18(26)14-3-1-2-4-14/h5-8,14H,1-4,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMIGDHEYWCHGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-](/img/structure/B2394911.png)

![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2394913.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2394920.png)

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2394923.png)

![N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2394929.png)

![6-[(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2394933.png)